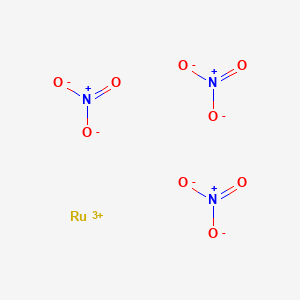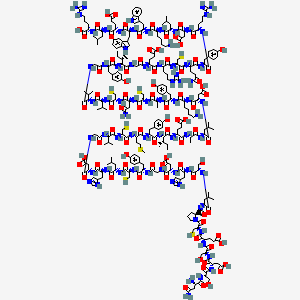
Ruthenium trinitrate
Übersicht
Beschreibung
Ruthenium trinitrate, with the chemical formula Ru(NO₃)₃ (CAS: 15825-24-8), is a ruthenium(III) salt of nitric acid . It is often synthesized from hydrated ruthenium(III) chloride (RuCl₃·xH₂O) via nitric acid-mediated oxidation. Elemental microanalyses and Karl-Fischer titrimetry are standard methods for characterizing its hydration state and purity . Structurally, it adopts an octahedral geometry with nitrate ligands coordinating to the Ru³⁺ center.
Vorbereitungsmethoden
Synthesis from Ruthenium-Containing Spent Catalysts
Key Reagents and Conditions
-
Spent Catalyst : Typically contains 4–5 wt.% ruthenium on alumina, zirconia, or silica supports .
-
Oxidizing Agents : Ozone-air mixtures (15 vol.% ozone) at 600–650°C .
-
Absorption Medium : Nitric acid (45–68 wt.%) maintained at 75°C .
-
Nitrosylation Agent : Sodium nitrite (1.2–2.0 times stoichiometric requirement) .
Procedural Steps
-
Pretreatment :
-
Reduction :
-
Oxidation to RuO₄ :
-
Absorption and Nitration :
-
Nitrosylation :
-
Purification :
Advantages and Challenges
-
Advantages :
-
Challenges :
Direct Synthesis from Ruthenium Metal Powder
Alkaline Chlorination and Sequential Reduction
This method starts with pure ruthenium powder, avoiding contaminants from spent materials .
Reaction Sequence
-
Alkaline Oxidation :
-
Reduction to Ru⁴⁺ :
-
Acidification and Nitrosylation :
Purification Protocol
-
Washing : Alternating 0.5% HNO₃ and 0.3% NH₃ removes Na⁺ and Cl⁻ .
-
Concentration : Vacuum evaporation produces liquid Ru(NO)(NO₃)₃ with <50 ppm impurities .
Industrial Viability
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for Ruthenium Trinitrate Synthesis
Table 2: By-Products and Environmental Impact
| Method | By-Products | Waste Streams |
|---|---|---|
| Spent Catalyst | O₂, NO₂, spent supports | Minimal (supports reused) |
| Direct Synthesis | NaCl, NO₂, organic residues | High chloride wastewater |
Optimization Strategies and Emerging Techniques
Process Intensification
-
Fluidized Bed Reactors : Enhance gas-solid contact during RuO₄ generation, reducing reaction time by 30% .
-
Solvent Extraction : Multi-stage ether washing improves Ru recovery to 97% .
Environmental Considerations
Analyse Chemischer Reaktionen
Reduction and Nanoparticle Formation
Ru(NO)(NO₃)₃ serves as a precursor for ruthenium nanoparticles (NPs) via borohydride reduction in alkaline media:
-
Critical Factors :
| Reduction Condition | Effect on NP Size |
|---|---|
| pH 9.5 | 2.0 ± 0.5 nm |
| pH 6.3 | 3.5 ± 0.5 nm |
| NaBH₄ concentration | 3.13 mM optimal for stability |
Thermal Decomposition and Volatility
Ru(NO)(NO₃)₃ decomposes under heat, releasing NOₓ and forming stable oxides:
-
Calcination Behavior :
| Decomposition Product | Formation Pathway |
|---|---|
| RuO₂ | Solid residue from nitrate breakdown |
| RuO₄ | Volatile gas above 600°C |
Coordination Chemistry and Adsorption
In aqueous systems, Ru(III) nitrate forms complexes with nitrite, influencing its environmental mobility:
-
Nitrite Coordination :
UV-Vis spectra (325–400 nm) confirm nitrite ligand participation, enhancing adsorption on silica-based resins .
| Adsorption Parameter | Performance |
|---|---|
| NO₂⁻ concentration (0.1 M) | Adsorption capacity: 9.18 mg/g |
| Desorption efficiency | 92% with 1 M thiourea in HNO₃ |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Safety
Ruthenium trinitrate (chemical formula: ) is characterized as an oxidizer and is considered corrosive and an irritant. It poses environmental hazards, necessitating careful handling in laboratory settings .
Catalytic Applications
Ruthenium compounds, including this compound, are extensively utilized as catalysts in various chemical reactions:
- Hydrogenation : this compound has been employed in hydrogenation processes due to its ability to facilitate the addition of hydrogen to unsaturated compounds.
- Carbonylation : This compound is also used in carbonylation reactions, where it aids in the conversion of organic substrates into carbonyl derivatives.
- C-X Coupling Reactions : this compound serves as a catalyst for C-X coupling reactions, which are crucial in forming carbon-carbon and carbon-heteroatom bonds .
Table 1: Summary of Catalytic Reactions Involving this compound
| Reaction Type | Description | Catalyst Role |
|---|---|---|
| Hydrogenation | Addition of hydrogen to unsaturated hydrocarbons | Facilitates reaction |
| Carbonylation | Conversion of substrates into carbonyl compounds | Catalytic conversion |
| C-X Coupling | Formation of C-C or C-heteroatom bonds | Acts as a coupling catalyst |
Nanotechnology and Materials Science
This compound is pivotal in nanotechnology for synthesizing ruthenium nanoparticles (Ru NPs). Recent advancements have shown that ruthenium nitrosyl nitrate can be reduced to produce nanoparticles with tunable sizes, which are essential for various applications:
- Nanoparticle Synthesis : A novel approach involves using ruthenium nitrosyl nitrate as a precursor in flow reactors to produce nanoparticles with controlled dimensions (2–4 nm) without capping agents. This method enhances the stability and dispersibility of nanoparticles .
Case Study: Continuous Synthesis of Ruthenium Nanoparticles
A study demonstrated the synthesis of ruthenium nanoparticles via the reduction of ruthenium nitrosyl nitrate using sodium borohydride in a continuous flow reactor. The resulting nanoparticles exhibited narrow size distributions and were characterized by their stability under different pH conditions. This method allows for precise control over nanoparticle size and morphology, which is critical for applications in catalysis and drug delivery .
Biomedical Applications
Ruthenium complexes have shown promise in biomedical applications, particularly in cancer therapy:
- Nitric Oxide Release : Ruthenium nitrosyls derived from this compound can release nitric oxide (NO) upon light exposure. NO plays a significant role as a signaling molecule in various biological processes, including vasodilation and apoptosis .
- Tumor Inhibition : Research indicates that ruthenium-based compounds can act as tumor inhibitors. They interact with biological molecules and induce cell death, making them potential candidates for cancer treatments .
Table 2: Biomedical Applications of this compound Derivatives
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Cancer Therapy | Induces apoptosis through NO release | Targeted treatment |
| Antibacterial Agent | Disruption of bacterial cell membranes | Treatment of infections |
Wirkmechanismus
The mechanism of action of ruthenium trinitrate involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis. The compound’s oxidizing properties also play a role in its mechanism of action, as it can generate reactive oxygen species that cause oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Ruthenium Trinitrate and Related Compounds
Structural and Reactivity Differences
- Ligand Coordination: this compound (Ru(NO₃)₃) binds three nitrate ions in a bidentate manner, forming a stable octahedral complex. In contrast, ruthenium nitrosyl nitrate (RuNO(NO₃)₃) includes a nitrosyl (NO⁺) ligand, altering its redox behavior and solubility . Ruthenium(III) chloride (RuCl₃) features chloride ligands, making it more reactive in ligand-exchange reactions compared to nitrate analogs .
- Thermodynamic Stability: Ru(NO₃)₃ decomposes at elevated temperatures (~200°C), releasing NOₓ gases. RuO₄, however, sublimes at 40°C and decomposes explosively above 100°C .
Biologische Aktivität
Ruthenium trinitrate is a compound that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and research findings.
Overview of this compound
This compound (chemical formula: Ru(NO₃)₃) is a coordination complex of ruthenium that has been studied for various applications in both chemistry and biology. Its unique properties arise from the transition metal ruthenium, which can adopt multiple oxidation states and coordinate with various ligands, including nitrates.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as DNA and proteins. The following mechanisms have been identified:
- DNA Interaction : this compound can bind to DNA, leading to structural changes that disrupt replication and transcription processes. This interaction is crucial for its anticancer activity, as it may induce apoptosis in cancer cells by triggering DNA damage responses .
- Reactive Oxygen Species (ROS) Generation : The compound exhibits oxidizing properties that facilitate the generation of reactive oxygen species. These ROS can cause oxidative stress in cells, leading to cell death, particularly in tumor cells .
- Nitric Oxide (NO) Release : Ruthenium complexes are known to function as nitric oxide donors. The release of NO can induce vasodilation and has potential therapeutic implications in cardiovascular diseases .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity across various cancer types. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that ruthenium complexes can inhibit the growth of tumors in vivo. For instance, a dual-targeting ruthenium candidate demonstrated both antitumor and antimetastatic properties by effectively accumulating in tumor tissues and inducing apoptosis through specific pathways .
- Selectivity Against Cancer Cells : this compound shows preferential toxicity towards cancer cells compared to non-tumor cells. This selectivity is essential for minimizing side effects during chemotherapy treatments .
Antimicrobial Properties
Ruthenium compounds have also been investigated for their antimicrobial activities:
- Bacterial Inhibition : Research indicates that ruthenium complexes can inhibit the growth of various bacteria, suggesting potential applications as antimicrobial agents .
- Mechanisms of Action : The antimicrobial effect may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.
Study 1: Antitumor Activity Assessment
A study assessed the effects of a ruthenium complex on Lewis lung carcinoma (LLC) models. The results indicated that treatment with the complex significantly reduced tumor size and metastasis compared to control groups. Apoptosis was confirmed through histological analysis showing increased TUNEL-positive cells in treated tumors .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of ruthenium complexes against Trypanosoma cruzi and Leishmania major. The results highlighted effective inhibition of these pathogens, indicating the potential use of ruthenium-based drugs in treating parasitic infections .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing ruthenium trinitrate in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled redox reactions between ruthenium precursors (e.g., RuCl₃) and nitric acid under inert atmospheres to prevent oxidation of intermediates. Characterization requires multi-technique validation:
- X-ray diffraction (XRD) to confirm crystalline structure.
- FT-IR spectroscopy to identify nitrate ligand vibrations (~1,380 cm⁻¹ for symmetric stretching).
- Elemental analysis (e.g., ICP-OES) to verify stoichiometry.
- Thermogravimetric analysis (TGA) to assess thermal stability .
Q. How can researchers ensure reproducibility in this compound synthesis, given its sensitivity to reaction conditions?
- Methodological Answer : Standardize protocols by:
- Documenting precise molar ratios, pH, temperature (±1°C control), and mixing rates.
- Using degassed solvents to minimize side reactions.
- Validating purity via HPLC or mass spectrometry. Cross-reference with published datasets (e.g., crystallographic databases) to confirm structural consistency .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Methodological Answer : Ruthenium compounds require:
- Ventilated fume hoods to avoid inhalation of toxic fumes.
- Chemical-resistant PPE (gloves, goggles) to prevent skin contact.
- Waste neutralization protocols (e.g., using reducing agents like ascorbic acid) before disposal.
- Regular monitoring of airborne particulate levels using OSHA-compliant sensors .
Advanced Research Questions
Q. How do computational methods like DFT-TDDFT enhance the understanding of this compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulations model electron density distribution, while Time-Dependent DFT (TDDFT) predicts UV-vis absorption spectra. Key steps:
- Optimize molecular geometry using hybrid functionals (e.g., B3LYP).
- Analyze frontier orbitals (HOMO-LUMO gaps) to predict redox behavior.
- Validate computational results against experimental XPS or cyclic voltammetry data .
Q. What strategies resolve contradictions in reported catalytic activity of this compound across different studies?
- Methodological Answer : Discrepancies often arise from surface contamination or solvent effects. Mitigate via:
- Controlled environment studies (e.g., glovebox for oxygen-sensitive reactions).
- In situ spectroscopy (Raman, EXAFS) to monitor active species during catalysis.
- Meta-analysis of literature data to identify outliers and normalize variables (e.g., pH, ionic strength) .
Q. How can researchers design experiments to probe this compound’s interaction with biological macromolecules like DNA?
- Methodological Answer : Use biophysical techniques:
- Circular Dichroism (CD) to detect conformational changes in DNA upon binding.
- Fluorescence Quenching assays with ethidium bromide to quantify binding constants.
- Gel Electrophoresis to assess DNA cleavage or crosslinking.
- Compare results with structurally analogous complexes (e.g., Ru-polypyridyl derivatives) to infer mechanistic trends .
Q. What advanced spectroscopic techniques are essential for analyzing this compound’s fluorescence yields in XRF applications?
- Methodological Answer : Employ synchrotron-based X-ray fluorescence (XRF) coupled with:
- High-resolution silicon drift detectors to measure L-shell transitions.
- Monte Carlo simulations to correct for matrix effects in heterogeneous samples.
- Cross-calibrate with reference materials (e.g., NIST SRM 610 glass) for quantitative accuracy .
Q. Methodological Frameworks
Q. How to integrate experimental and theoretical data for a comprehensive study of this compound?
- Framework : Adopt a hybrid approach:
Experimental Phase : Synthesize the compound, collect XRD, spectroscopic, and catalytic data.
Computational Phase : Use DFT to model electronic structures and predict reaction pathways.
Validation : Overlay simulated spectra (e.g., IR, UV-vis) with experimental results to identify deviations.
Iterative Refinement : Adjust computational parameters (e.g., basis sets) to minimize error margins .
Q. What statistical methods are recommended for analyzing variability in this compound’s electrochemical performance?
- Framework : Apply multivariate analysis:
- Principal Component Analysis (PCA) to identify dominant variables (e.g., electrolyte composition, electrode material).
- ANOVA to assess significance of experimental replicates.
- Error propagation models to quantify uncertainty in derived parameters (e.g., turnover frequency) .
Q. Validation and Replication Guidelines
Q. How to ensure experimental data on this compound meets reproducibility standards for publication?
- Guidelines :
- Provide raw datasets (e.g., crystallographic .cif files) as supplementary material.
- Detail instrument calibration procedures (e.g., wavelength accuracy in spectroscopy).
- Use IUPAC-recommended nomenclature and SI units consistently.
- Disclose all synthetic modifications (e.g., alternative precursors, annealing steps) .
Eigenschaften
IUPAC Name |
ruthenium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCKPGDAPXUISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890766 | |
| Record name | Ruthenium nitrate [Ru(NO3)3] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15825-24-8 | |
| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ruthenium nitrate [Ru(NO3)3] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















